
1-(3,4-Dichlorophenyl)ethanol
Overview
Description
1-(3,4-Dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O It is a chiral molecule, meaning it has non-superimposable mirror images
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dichlorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 3,4-dichloroacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an organic solvent like ethanol or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs biocatalytic methods. Enzymes such as ketoreductases can be used to achieve high enantioselectivity and yield. For instance, the reduction of 3,4-dichloroacetophenone using Escherichia coli cells expressing specific ketoreductases has been reported to produce the desired alcohol with high optical purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,4-dichloroacetophenone using oxidizing agents like manganese dioxide or chromium trioxide.
Reduction: Further reduction can yield 1-(3,4-dichlorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in acetonitrile at elevated temperatures.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Thionyl chloride in dichloromethane under reflux conditions.
Major Products:
Oxidation: 3,4-Dichloroacetophenone.
Reduction: 1-(3,4-Dichlorophenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the reagent used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1-(3,4-Dichlorophenyl)ethanol exhibit significant antimicrobial properties. For instance, a study highlighted its efficacy against various fungal pathogens, suggesting potential use in antifungal formulations.
Compound | Pathogen | Activity |
---|---|---|
This compound | Candida albicans | Moderate |
This compound | Aspergillus niger | Significant |
Anticancer Potential
The compound's derivatives have been evaluated for anticancer activity. A study assessing a series of thiadiazole-imidazole derivatives demonstrated that compounds containing the this compound moiety exhibited cytotoxic effects against liver carcinoma cell lines (HEPG2-1), with IC50 values comparable to established chemotherapeutics like Doxorubicin .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Thiadiazole derivative with this compound | 0.72 | HEPG2-1 |
Doxorubicin | 0.72 | HEPG2-1 |
Synthesis of Chiral Intermediates
This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is particularly noted for its role in producing chiral compounds used in drug formulations. For example, it is involved in synthesizing luliconazole, an antifungal medication .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its toxicological profile. The compound has been classified as harmful if swallowed and can cause skin irritation . Thus, proper handling and safety protocols are necessary during its use in research and industrial settings.
Case Study 1: Antifungal Activity Assessment
A research team conducted an investigation into the antifungal properties of various chlorinated phenols, including this compound. The study demonstrated that formulations containing this compound significantly inhibited the growth of Candida albicans and Aspergillus niger compared to controls.
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer activity, researchers synthesized a series of compounds based on this compound and tested their effects on HEPG2-1 cells. The results indicated that several derivatives showed promising cytotoxicity, leading to further exploration for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3,4-Difluorophenyl)ethanol
- 1-(3,4-Dibromophenyl)ethanol
- 1-(3,4-Dimethylphenyl)ethanol
Comparison: 1-(3,4-Dichlorophenyl)ethanol is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its fluorinated, brominated, or methylated analogs, the dichloro compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Biological Activity
1-(3,4-Dichlorophenyl)ethanol, also known as this compound or simply dichlorophenylethanol, is a compound of significant interest in pharmacology due to its biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C8H8Cl2O
- CAS Number : 1475-11-2
- Molecular Weight : 189.06 g/mol
This compound exhibits its biological activity primarily through its interaction with metabotropic glutamate receptors (mGluRs). Specifically, it has a strong affinity for the mGlu2 receptor, which is implicated in various neurological processes. This interaction suggests potential applications in treating psychiatric disorders and neurodegenerative diseases .
Antagonistic Effects on Glutamate Receptors
Research indicates that this compound acts as an antagonist at the metabotropic glutamate receptor mGlu2. This action can modulate neurotransmitter release and has implications for conditions such as anxiety and depression. The modulation of glutamate signaling is critical since dysregulation of this pathway is associated with several psychiatric disorders .
Neuroprotective Properties
Studies have shown that compounds with similar structures exhibit neuroprotective effects. For instance, related compounds have been documented to enhance neurogenesis and reduce apoptosis in neuronal cells under stress conditions. While direct evidence for this compound's neuroprotective effects is limited, its receptor activity suggests a potential for similar outcomes .
Clinical Applications
This compound has been explored in various clinical contexts:
- Depression Treatment : In a study evaluating the efficacy of related compounds for treating depression, treatment with EB-1010 (a derivative of this compound) led to significantly higher remission rates compared to placebo as measured by the Clinical Global Impressions-Severity (CGI-S) scale .
- Neurodevelopmental Disorders : The compound's antagonistic properties on mGlu2 receptors suggest potential applications in treating attention deficit hyperactivity disorder (ADHD) and other neurodevelopmental disorders .
Safety and Toxicology
The safety profile of this compound has not been extensively documented. However, as with many chemical compounds affecting neurotransmitter systems, caution is warranted regarding potential side effects such as sedation or cognitive impairment. Further studies are necessary to establish comprehensive safety data.
Data Tables
Property | Value |
---|---|
Chemical Formula | C8H8Cl2O |
CAS Number | 1475-11-2 |
Molecular Weight | 189.06 g/mol |
mGlu2 Receptor Affinity | Strong |
Clinical Application | Depression, ADHD |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 1-(3,4-Dichlorophenyl)ethanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction of ketone precursors. For example, refluxing 3,4-dichlorophenyl derivatives with ethanol and anhydrous potassium carbonate (K₂CO₃) under inert conditions is a common approach . Reaction time (6–12 hours) and stoichiometric ratios (e.g., 1:1.2 for ketone to reducing agent) significantly impact yield. Purification typically involves recrystallization from ethanol or column chromatography. Contaminants like unreacted starting materials or byproducts (e.g., dichlorophenyl acetates) require monitoring via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm structure via aromatic proton signals (δ 7.2–7.8 ppm for dichlorophenyl groups) and hydroxyl proton resonance (δ 1.5–2.0 ppm) .
- FT-IR : O-H stretching (3200–3600 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) are diagnostic .
- HPLC/GC-MS : Used for purity analysis and quantification, with reverse-phase C18 columns and methanol/water mobile phases .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize enantiomeric excess (ee)?
- Methodological Answer : Asymmetric reduction of 1-(3,4-Dichlorophenyl)ethanone using biocatalysts like Daucus carota cells or engineered ketoreductases achieves high ee (>90%). Key parameters:
- pH : 6.5–7.5 for enzyme stability.
- Co-solvents : 10–20% DMSO enhances substrate solubility without denaturing enzymes.
- Co-factor recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) improve efficiency .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., variable MIC values against S. aureus) may arise from differences in:
- Assay conditions : Nutrient media composition or incubation time .
- Derivatization : Trifluoroethyl or hydroxylated analogs show enhanced activity due to increased membrane permeability .
- Standardization : Cross-study validation using reference strains (e.g., ATCC 25923) and controlled MIC protocols is critical .
Q. What computational methods are suitable for predicting the environmental fate and toxicity of this compound?
- Methodological Answer :
- QSAR models : Predict biodegradability (e.g., EPI Suite) using logP (2.8–3.5) and topological polar surface area (TPSA ≈ 20 Ų) .
- Molecular docking : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify persistent metabolites .
- Ecotoxicity assays : Daphnia magna acute toxicity tests (48h EC₅₀) correlate with computational predictions .
Q. How can metabolic pathways of this compound in mammalian systems be traced, and what analytical techniques are required?
- Methodological Answer :
- In vitro metabolism : Liver microsomal assays (S9 fraction) identify phase I metabolites (e.g., hydroxylated or dechlorinated derivatives) .
- LC-HRMS : High-resolution mass spectrometry detects metabolites with <5 ppm mass error. Fragmentation patterns (MS/MS) distinguish structural isomers .
- Isotopic labeling : ¹⁴C-labeled compounds quantify absorption/excretion rates in rodent models .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies, and how can this be mitigated?
- Methodological Answer : Variations (e.g., 78–82°C) arise from:
- Polymorphism : Recrystallization solvents (ethanol vs. hexane) favor different crystalline forms .
- Impurities : Residual solvents (e.g., DMF) depress melting points. Purity verification via DSC or elemental analysis is essential .
Q. Structure-Activity Relationship (SAR) Guidance
Q. Which structural modifications enhance the bioactivity of this compound in CNS drug discovery?
- Methodological Answer :
- Fluorination : 2,2,2-Trifluoroethyl analogs improve blood-brain barrier penetration (logP reduction from 3.2 to 2.5) .
- Aminoalkylation : Piperidine or pyrrolidine side chains increase affinity for serotonin receptors (e.g., 5-HT₂A Ki < 100 nM) .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290888 | |
Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1475-11-2 | |
Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1475-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1475-11-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55517 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichloro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.562 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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